molecular formula C14H13ClN2O B14577664 N-[4-(4-Chloroanilino)phenyl]acetamide CAS No. 61236-16-6

N-[4-(4-Chloroanilino)phenyl]acetamide

Cat. No.: B14577664
CAS No.: 61236-16-6
M. Wt: 260.72 g/mol
InChI Key: PSFOQXKCINLTFN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[4-(4-Chloroanilino)phenyl]acetamide (IUPAC name: N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}acetamide) is an acetamide derivative featuring a sulfamoyl bridge connecting two aromatic rings: a 4-chloroaniline group and a phenylacetamide moiety. Its molecular formula is C₁₄H₁₃ClN₂O₃S, with a molecular weight of approximately 332.78 g/mol. Key identifiers include MolPort ID MolPort-001-026-782 and synonyms such as N-[4-(4-Chlorophenylsulfamoyl)phenyl]acetamide .

The compound’s structure includes a sulfonamide group (-SO₂NH-), which is known for enhancing biological activity in pharmaceuticals, and a chloro substituent on the aniline ring, which influences electronic properties and solubility.

Properties

CAS No.

61236-16-6

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

N-[4-(4-chloroanilino)phenyl]acetamide

InChI

InChI=1S/C14H13ClN2O/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18)

InChI Key

PSFOQXKCINLTFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chloroanilino)phenyl]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[4-(4-Chloroanilino)phenyl]acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines.

    Substitution: The chloro group in the compound can be substituted by nucleophiles like hydroxide ions or amines, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium hydroxide, primary amines

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

N-Phenylacetamide Sulfonamides
  • Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) : Exhibits analgesic activity comparable to paracetamol, attributed to its 4-methylpiperazinyl sulfonyl group, which enhances receptor binding .
  • Compound 36 (N-(4-(diethylsulfamoyl)phenyl)acetamide) and Compound 37 (N-(4-(piperazinylsulfonyl)phenyl)acetamide): Demonstrated anti-hypernociceptive effects in inflammatory pain models, highlighting the role of sulfonamide substituents in modulating activity .
Phenoxy Acetamide Derivatives
  • B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) and B2 (2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide): These compounds feature electron-withdrawing groups (nitro and trifluoromethyl) on the phenyl ring, which may enhance stability but reduce solubility compared to the chloro substituent in the target compound .
Triazine-Containing Acetamides
  • Compound H (N-(3-((4-(benzyloxy)piperidinyl)triazinyl)phenyl)acetamide) : Part of a series targeting tetrodotoxin-sensitive sodium channels for pain management. The triazine core differentiates it from sulfonamide-based analogs like the target compound .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
N-[4-(4-Chloroanilino)phenyl]acetamide C₁₄H₁₃ClN₂O₃S 4-Chloroaniline, sulfamoyl Not explicitly reported (structural analog of bioactive sulfonamides)
N-(4-aminophenyl)acetamide C₈H₁₀N₂O 4-Aminophenyl (no sulfamoyl) Precursor for dyes and oxidation bases
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide C₈H₇ClN₂O₂ Hydroxyimino, 4-chlorophenyl Intermediate in 5-chloro-isatin synthesis
N-[4-(4-Nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₅ 4-Nitrophenoxy Crystal structure shows π-π interactions and hydrogen bonding
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₄S 4-Methoxyaniline Electron-donating methoxy group increases sulfamoyl acidity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase metabolic stability but reduce solubility. For example, B1’s nitro group may hinder bioavailability compared to the target compound’s chloro group .
  • Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility but may reduce receptor affinity. The methoxy substituent in ’s compound could improve aqueous solubility relative to the chloro analog .
  • Sulfamoyl vs. Triazine/Phenoxy Groups: Sulfamoyl-containing compounds (e.g., target compound, Compounds 35–37) are more likely to exhibit enzyme inhibition or antibacterial activity, while triazine derivatives () target ion channels .

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